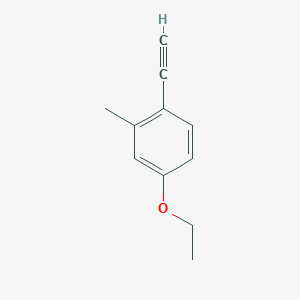

4-Ethoxy-1-ethynyl-2-methylbenzene

Description

Significance of Ethynylarene Scaffolds in Chemical Research

Ethynylarene scaffolds are of paramount importance in modern chemical research due to their utility as precursors for complex organic molecules. The linear geometry of the alkyne group, coupled with its electronic properties, makes it a unique functional handle for constructing intricate three-dimensional structures. nih.gov These scaffolds are prominent in the synthesis of bioactive natural products, drug molecules, and key intermediates for various synthetic transformations. bohrium.com

The reactivity of the alkyne allows it to participate in a wide range of reactions, such as:

Click Chemistry: The 1,3-dipolar cycloaddition of alkynes with azides is a powerful tool for linking different molecular fragments, often used in bioconjugation and materials science. researchgate.net

Cross-Coupling Reactions: Transition metal-catalyzed reactions, such as Sonogashira, Heck, and Suzuki couplings, frequently employ arylalkynes to form new carbon-carbon bonds. acs.org

Cycloadditions: Alkynes can undergo various cycloaddition reactions to form new ring systems, which are foundational in the synthesis of heterocyclic compounds and polycyclic aromatic systems. nih.gov

Hydroalkylation and Arylalkylation: Recent advances in photoredox and nickel dual catalysis have enabled the direct hydroalkylation and arylalkylation of alkynes, providing efficient routes to construct trisubstituted alkenes. nih.gov

The incorporation of ethynylarene scaffolds is a key strategy in drug discovery, where they can act as pharmacophores or as anchor points for attaching other functional groups to explore structure-activity relationships. nih.govnih.gov

Contextualization of 4-Ethoxy-1-ethynyl-2-methylbenzene within Substituted Aromatic Compounds

This compound is a specific example of a polysubstituted aromatic compound. Its structure consists of a central benzene (B151609) ring with three substituents:

An ethoxy group (–OCH₂CH₃) at position 4.

An ethynyl (B1212043) group (–C≡CH) at position 1.

A methyl group (–CH₃) at position 2.

The nomenclature "this compound" precisely describes this arrangement. The numbering of the benzene ring is determined by standard IUPAC rules to give the substituents the lowest possible locants. byjus.com This compound belongs to the class of alkynyl-functionalized aromatic ethers.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 2228829-31-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂O | |

| Molecular Weight | 160.22 g/mol | sigmaaldrich.com |

This table contains machine-readable data (this compound, 2228829-31-8, C11H12O, 160.22 g/mol ).

The presence of both an electron-donating ethoxy group and a versatile ethynyl group on the same aromatic scaffold makes this compound a potentially valuable intermediate in organic synthesis. The substitution pattern influences the reactivity of both the aromatic ring and the alkyne functionality.

Overview of Research Trajectories for Alkynyl-Functionalized Aromatic Ethers

Research into alkynyl-functionalized aromatic ethers, such as this compound, is driven by their potential as advanced intermediates. These molecules combine the features of aromatic ethers with the synthetic flexibility of terminal alkynes.

One significant area of research is their use in polymerization. For instance, alkynyl-functionalized polyethers have been synthesized through the copolymerization of monomers like glycidyl (B131873) 3-butynyl ether. rsc.org This process allows for the incorporation of reactive alkyne groups into polymer backbones, which can then be further modified. rsc.org

Another key research trajectory involves their participation in sigmatropic rearrangements and cycloaddition reactions. Alkynyl ethers can be generated in situ and undergo rapid rearrangements to form useful intermediates like ketenes, which can then be trapped by various nucleophiles. nih.govnih.gov This strategy allows for the stereospecific formation of complex products, including γ,δ-unsaturated carboxylic acid derivatives and various lactones. nih.gov The development of efficient methods for synthesizing diverse 1-alkynyl ethers remains an active area of investigation, as they are less stable and historically less studied than their nitrogen-containing counterparts, ynamides. nih.govnih.gov

The combination of an aromatic ether and an alkyne in a single molecule provides a platform for creating complex molecular architectures, with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1-ethynyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-4-10-6-7-11(12-5-2)8-9(10)3/h1,6-8H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRSPYCJNHFBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 1 Ethynyl 2 Methylbenzene

Retrosynthetic Analysis of 4-Ethoxy-1-ethynyl-2-methylbenzene

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the C(sp)-C(sp²) bond of the ethynyl (B1212043) moiety. This disconnection points to a cross-coupling reaction as the final bond-forming step. The synthons generated by this disconnection are an aryl cation corresponding to the 4-ethoxy-2-methylphenyl group and an ethynyl anion.

In practical terms, these synthons translate to two key precursor molecules:

An aryl halide, specifically a halogenated derivative of 1-ethoxy-4-methylbenzene, such as 4-Ethoxy-1-iodo-2-methylbenzene (B1446271) . The halogen acts as a leaving group in the cross-coupling reaction. An iodide is often preferred due to its higher reactivity in oxidative addition steps.

An acetylene (B1199291) source. While acetylene gas can be used, a more stable and easily handled equivalent is ethynyltrimethylsilane (TMS-acetylene) . The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, which can be removed in a subsequent step. gelest.com

This retrosynthetic approach identifies the Sonogashira coupling as a highly suitable forward synthetic reaction.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursor, 4-Ethoxy-1-iodo-2-methylbenzene clearsynth.comsigmaaldrich.com. The synthesis of this intermediate requires precise control of regiochemistry.

A plausible starting material is 1-Ethoxy-4-methylbenzene , also known as p-ethoxytoluene. nist.gov The direct iodination of this substrate would be subject to the directing effects of the ethoxy and methyl groups. The ethoxy group is a strongly activating ortho-, para-director, while the methyl group is a less powerful ortho-, para-director. Since the para position to the strong ethoxy director is blocked, electrophilic substitution is directed to the positions ortho to it. This can lead to a mixture of isomers, making the regioselective synthesis of the desired 4-ethoxy-1-iodo-2-methylbenzene challenging via this direct route.

A more controlled approach would involve starting from a precursor where the substitution pattern is already established. For instance, synthesis could begin with 4-ethoxy-2-methylphenol . sigmaaldrich.com Transformation of the phenol (B47542) into a triflate, followed by a palladium-catalyzed reaction or conversion to an amine for a Sandmeyer reaction, could introduce the iodo group at the desired position.

The second precursor, ethynyltrimethylsilane , is a commercially available reagent that serves as a stable and safe source for the ethynyl group in the subsequent coupling reaction. gelest.com

Ethynylation Reactions in the Formation of this compound

The introduction of the ethynyl group onto the aromatic ring is the critical step in the synthesis of this compound. This is predominantly accomplished through palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne. organic-chemistry.org The reaction involves the coupling of the precursor 4-Ethoxy-1-iodo-2-methylbenzene with ethynyltrimethylsilane .

The general mechanism proceeds through a catalytic cycle involving both palladium and copper(I) species. ijnc.ir

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl iodide (4-Ethoxy-1-iodo-2-methylbenzene) to form a Pd(II) intermediate.

Transmetalation : Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species then transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 4-Ethoxy-1-(trimethylsilylethynyl)-2-methylbenzene , and regenerates the Pd(0) catalyst. ijnc.ir

A final deprotection step is required to remove the trimethylsilyl (TMS) group. This is typically achieved under mild basic conditions, for example, using potassium carbonate in methanol, to yield the target molecule, This compound . gelest.com

Table 1: Typical Components for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 4-Ethoxy-1-iodo-2-methylbenzene | Electrophile |

| Alkyne | Ethynyltrimethylsilane | Nucleophile Source |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine | Neutralizes HX byproduct, aids catalyst cycle |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction Medium |

While the traditional palladium/copper-catalyzed Sonogashira reaction is highly effective, several variations and alternative strategies exist.

Copper-Free Sonogashira Coupling : To avoid the potential side reaction of alkyne homocoupling (Glaser coupling), which is promoted by copper, copper-free Sonogashira protocols have been developed. organic-chemistry.orgresearchgate.net These systems rely on the palladium catalyst alone, often with specific ligands or under carefully controlled conditions, to facilitate the coupling.

Alternative Metal Catalysts : Although palladium is the most common, other transition metals have been explored for similar cross-coupling reactions. For instance, cobalt- and iron-based catalysts have been reported for alkynylation reactions, though they may require more forcing conditions. gelest.comresearchgate.net

Modified Alkyne Reagents : Instead of using a protected alkyne, activated alkyne reagents or different organometallic alkyne species can be employed, although this is less common for this specific transformation.

Regioselective Considerations in the Synthesis of this compound

The regiochemistry of the final product is determined not by the ethynylation reaction itself, but by the synthesis of the halogenated precursor, 4-ethoxy-1-iodo-2-methylbenzene . The Sonogashira coupling is highly specific and occurs at the carbon-halogen bond. organic-chemistry.org

Therefore, the main regiochemical challenge is the selective introduction of the iodo group at the C1 position of the 1-ethoxy-4-methylbenzene framework. As previously mentioned, direct electrophilic halogenation of p-ethoxytoluene is complicated by the powerful ortho-directing effect of the ethoxy group, which activates both the C1 and C3 positions. Achieving high selectivity for the C1 position often requires a multi-step synthetic sequence starting from a precursor with pre-defined functionality, thereby circumventing the challenges of controlling regioselectivity in an electrophilic aromatic substitution reaction.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Catalyst System : The choice and loading of the palladium catalyst and, if used, the copper co-catalyst are critical. Different phosphine (B1218219) ligands on the palladium can significantly affect its reactivity and stability.

Base : The choice of base is paramount. While organic amines like triethylamine are common, inorganic bases such as potassium carbonate or cesium carbonate are also used, sometimes leading to higher yields. ijnc.irresearchgate.net The base must be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions with the solvent or starting materials. beilstein-journals.org

Solvent : The reaction medium can influence reaction rates and yields. Dimethylformamide (DMF) is often a highly effective solvent, but others like toluene, dioxane, and THF are also employed. researchgate.netbeilstein-journals.org

Temperature : Sonogashira couplings can be performed over a wide range of temperatures, from room temperature to 120 °C or higher. researchgate.netbeilstein-journals.org Milder conditions are generally preferred to minimize side product formation and degradation of the catalyst or reagents.

Table 2: Optimization Parameters for Sonogashira Coupling

| Parameter | Variables | Impact on Reaction | Reference |

|---|---|---|---|

| Solvent | DMF, Dioxane, Toluene, Ethanol/Water | Affects solubility, reaction rate, and catalyst stability. DMF often provides excellent yields. | researchgate.netbeilstein-journals.org |

| Base | Et₃N, DABCO, K₂CO₃, Cs₂CO₃ | Critical for catalyst turnover and preventing side reactions. DABCO and K₂CO₃ have shown high efficacy. | ijnc.irresearchgate.netbeilstein-journals.org |

| Temperature | Room Temperature to 120 °C | Higher temperatures can increase reaction rate but may also lead to catalyst decomposition or side reactions. | researchgate.net |

| Catalyst Loading | 0.01 - 5 mol% | Lowering catalyst loading is cost-effective but may require longer reaction times or higher temperatures. | researchgate.net |

By carefully selecting and optimizing these conditions, the Sonogashira coupling of 4-ethoxy-1-iodo-2-methylbenzene with an alkyne source can be fine-tuned to maximize the yield and purity of the desired this compound product.

Scalable Synthesis and Process Chemistry for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several process chemistry principles to ensure safety, efficiency, cost-effectiveness, and product quality. The Sonogashira coupling, while powerful, presents specific challenges that must be addressed for scalable production.

Catalyst System and Loading:

For industrial applications, the cost associated with palladium catalysts necessitates the use of highly efficient catalytic systems with low catalyst loadings. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, can achieve high turnover numbers (TONs) and turnover frequencies (TOFs). The use of pre-formed palladium complexes or the in situ generation of the active catalyst from a palladium precursor and a ligand are both viable strategies. For large-scale operations, heterogeneous catalysts, where the palladium is supported on a solid matrix, are attractive as they simplify catalyst removal and recycling, although their activity can sometimes be lower than their homogeneous counterparts. researchgate.net

Table 1: Potential Catalyst Systems for the Sonogashira Coupling

| Palladium Source | Ligand | Co-catalyst | Typical Loading (mol%) |

| Pd(PPh₃)₄ | None | CuI | 1-5 |

| PdCl₂(PPh₃)₂ | None | CuI | 1-5 |

| Pd(OAc)₂ | P(t-Bu)₃ | CuI | 0.1-1 |

| Pd₂(dba)₃ | XPhos | CuI | 0.05-1 |

This table presents potential catalyst systems based on literature for similar Sonogashira couplings. The optimal system for the synthesis of this compound would require experimental optimization.

Reaction Conditions:

The choice of solvent and base is critical for a scalable process. Solvents commonly used in Sonogashira reactions include amines (which can also act as the base), such as triethylamine or diisopropylamine, and aprotic solvents like toluene, DMF, or acetonitrile. For a greener and more cost-effective process, the use of more environmentally benign solvents is being explored. The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free Sonogashira protocols.

Temperature control is another key parameter. While many Sonogashira reactions are conducted at room temperature or slightly elevated temperatures, large-scale reactions may require efficient heat management to control exothermic events and prevent side reactions.

Table 2: Typical Reaction Parameters for Sonogashira Coupling

| Parameter | Range | Considerations for Scalability |

| Temperature | Room Temp. - 100 °C | Heat transfer, side reactions, energy consumption. |

| Reaction Time | 1 - 24 hours | Throughput, reactor occupancy. |

| Base | Triethylamine, Diisopropylamine, K₂CO₃, Cs₂CO₃ | Cost, work-up, waste disposal. |

| Solvent | Toluene, DMF, Acetonitrile, Amines | Cost, safety, environmental impact, work-up. |

Purification:

The purification of the final product, this compound, on a large scale requires moving away from laboratory techniques like column chromatography towards more industrially viable methods. Distillation can be an effective method for purification, provided the boiling points of the product and impurities are sufficiently different. Crystallization is another highly effective and scalable purification technique that can yield high-purity material. The choice of crystallization solvent is crucial and needs to be determined experimentally. Washing the crude product with appropriate aqueous solutions to remove the base and salts, followed by solvent extraction and concentration, are standard work-up procedures that precede the final purification step.

Process Safety and Sustainability:

On a large scale, the handling of flammable solvents, potentially pyrophoric reagents (if certain bases are used), and the management of waste streams are of paramount importance. A thorough process hazard analysis (PHA) is essential before implementing any large-scale synthesis. From a sustainability perspective, minimizing solvent usage, using recyclable catalysts, and designing a process with a high atom economy are key goals in modern process chemistry.

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 1 Ethynyl 2 Methylbenzene

Reactivity of the Terminal Alkyne Moiety in 4-Ethoxy-1-ethynyl-2-methylbenzene

The terminal alkyne in this compound is a hub of chemical reactivity, amenable to a variety of addition and coupling reactions. The electron-donating nature of the ethoxy and methyl groups on the aromatic ring can influence the reactivity of the ethynyl (B1212043) group, often enhancing its participation in electrophilic additions and metal-catalyzed processes.

Hydration and Hydroamination Reactions

Hydration: The addition of water across the carbon-carbon triple bond of arylacetylenes, known as hydration, is a fundamental transformation that typically yields ketones. For an asymmetrically substituted alkyne like this compound, the regioselectivity of this reaction is of key importance. Generally, in the presence of acid catalysts or certain metal catalysts, the hydration of terminal alkynes follows Markovnikov's rule, leading to the formation of a methyl ketone. In the case of this compound, this would result in the formation of 1-(4-ethoxy-2-methylphenyl)ethan-1-one. The electron-rich nature of the benzene (B151609) ring is expected to facilitate this transformation. While direct studies on this specific molecule are not prevalent, research on analogous electron-rich arylacetylenes demonstrates that this is a common and predictable outcome. nih.govresearchgate.net For instance, metal catalysts like those based on ruthenium or copper have been shown to effectively catalyze the hydration of nitriles and alkynes, respectively, under mild conditions. uniovi.esmdpi.com

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, is a powerful method for the synthesis of enamines and imines, which are valuable synthetic intermediates. Similar to hydration, the regioselectivity is a critical aspect. For terminal alkynes, both Markovnikov and anti-Markovnikov additions are possible depending on the catalyst and reaction conditions. Copper-catalyzed hydroamination reactions of internal alkynes have been shown to produce enamines with high regio- and stereoselectivity. While specific data for this compound is scarce, it is anticipated that it would undergo hydroamination to yield either the corresponding enamine or imine, depending on the catalytic system employed.

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

The ethynyl group of this compound is an excellent participant in cycloaddition reactions, providing a pathway to complex cyclic structures.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. capes.gov.brnih.govthieme-connect.deresearchgate.net It is expected that this compound would readily react with a variety of organic azides in the presence of a copper(I) catalyst to yield the corresponding 1-(4-(4-ethoxy-2-methylphenyl)-1H-1,2,3-triazol-1-yl) derivative. In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to yield the 1,5-disubstituted regioisomer. organic-chemistry.orgkaust.edu.sanih.govacs.orgnih.gov This complementary reactivity offers a powerful tool for the selective synthesis of different triazole isomers.

Table 1: Representative Conditions for Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Solvent | Temperature | Product Regiochemistry | Reference |

| CuAAC | Copper(I) | Aqueous PEG | Room Temperature | 1,4-disubstituted | capes.gov.br |

| RuAAC | CpRuCl(PPh₃)₂ | Benzene | Reflux | 1,5-disubstituted | masterorganicchemistry.com |

| RuAAC | [CpRuCl]₄ | DMF | 110 °C (Microwave) | 1,5-disubstituted | acs.org |

Diels-Alder Reaction: As a dienophile, the ethynyl group of this compound can react with conjugated dienes in a [4+2] cycloaddition to form a six-membered ring. thieme-connect.de The reactivity in Diels-Alder reactions is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. researchgate.netnih.gov Given that the aryl group is generally considered electron-withdrawing in this context, this compound can act as a dienophile. For instance, its reaction with an electron-rich diene like thebaine, which contains an electron-rich 1-methoxy-1,3-cyclohexadiene (B1594827) substructure, would be expected to proceed readily. nih.gov

Oligomerization and Polymerization Pathways

Substituted acetylenes, including phenylacetylene (B144264) and its derivatives, can undergo polymerization to form conjugated polymers. nih.govorganic-chemistry.orgnih.gov These materials, such as poly(phenylacetylene)s, are of interest due to their potential applications in electronics and optics. The polymerization of this compound can be initiated by various transition metal catalysts, with rhodium-based catalysts being particularly effective for producing stereoregular polymers from monosubstituted acetylenes. nih.govkaust.edu.sa The electronic properties of the substituents on the phenyl ring can influence the polymerization process, with electron-donating groups potentially affecting the catalytic activity and the properties of the resulting polymer. capes.gov.br

Metal-Catalyzed Transformations Involving the Ethynyl Group

The terminal alkyne is highly susceptible to a range of metal-catalyzed transformations, most notably cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide in the presence of palladium and copper catalysts, is a powerful method for the formation of carbon-carbon bonds. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.orgchemguide.co.uklibretexts.org It is anticipated that this compound would be an excellent coupling partner in Sonogashira reactions. For instance, coupling with an aryl halide like 1-iodo-4-methylbenzene would yield a disubstituted alkyne. researchgate.net The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.orglibretexts.org

Table 2: Illustrative Sonogashira Coupling Reaction

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

| 1-Iodo-4-methylbenzene | Ethyl propiolate | Pd(OAc)₂/PPh₃/CuI | Et₃N | Toluene | 95% | researchgate.net |

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating ethoxy and methyl groups. These substituents also direct the position of incoming electrophiles.

Regioselectivity Directing Effects of Ethoxy and Methyl Groups

Both the ethoxy (-OEt) and methyl (-CH₃) groups are ortho, para-directing activators. researchgate.netyoutube.comnih.gov The ethoxy group is a stronger activating group than the methyl group due to the lone pair of electrons on the oxygen atom which can be delocalized into the aromatic ring through resonance. In a molecule with multiple activating groups, the strongest activator typically controls the regioselectivity of the substitution.

In this compound, the positions ortho and para to the ethoxy group are C5 and C3, and the position para is occupied by the ethynyl group. The positions ortho and para to the methyl group are C1 (occupied by the ethynyl group) and C3, and C5. Therefore, the positions most activated for electrophilic attack are C3 and C5.

For common EAS reactions such as nitration and bromination, a mixture of products is expected, with substitution occurring at the available ortho and para positions relative to the activating groups. For example, in the nitration of related substituted anisoles, a mixture of isomers is often observed, with the exact ratio depending on the reaction conditions. cdnsciencepub.comrsc.org Similarly, Friedel-Crafts acylation of substituted benzenes like methylbenzene shows a preference for the para product due to steric hindrance at the ortho position. chemguide.co.uklibretexts.orglibretexts.org Given the substitution pattern of this compound, electrophilic substitution would likely occur at the C3 and C5 positions, with the relative amounts of each isomer being influenced by both electronic and steric factors.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-ethoxy-1-ethynyl-2-methylbenzene and 5-Nitro-4-ethoxy-1-ethynyl-2-methylbenzene | Both ethoxy and methyl groups are ortho, para-directing activators. |

| Bromination | Br₂/FeBr₃ | 3-Bromo-4-ethoxy-1-ethynyl-2-methylbenzene and 5-Bromo-4-ethoxy-1-ethynyl-2-methylbenzene | Strong activation by ethoxy and methyl groups directs substitution to available ortho/para positions. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-4-ethoxy-1-ethynyl-2-methylbenzene | Steric hindrance may favor substitution at the less hindered C5 position. |

Transformations Involving the Ethoxy Group of this compound

The ethoxy group (–OCH₂CH₃) is a significant modulator of the reactivity of the aromatic ring. As an electron-donating group, it activates the benzene ring towards electrophilic substitution. However, the ether linkage itself can be a site of chemical transformation, primarily through cleavage reactions.

The most common transformation of the ethoxy group is its cleavage under acidic conditions to yield the corresponding phenol (B47542). This reaction typically requires strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.comkhanacademy.org The mechanism of this cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl group. In the case of the ethoxy group, the reaction follows an Sₙ2 mechanism. The first step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (ethanol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the ethyl group, leading to the formation of a haloethane and the corresponding phenol, 4-ethynyl-2-methylphenol. masterorganicchemistry.commasterorganicchemistry.com

The general reaction can be depicted as follows:

Reaction Scheme for the Acidic Cleavage of the Ethoxy Group

Due to the stability of the aryl-oxygen bond, the cleavage exclusively occurs at the ethyl-oxygen bond. The reaction conditions for such transformations are typically harsh, often requiring heating.

Table 1: Representative Conditions for Ethoxy Group Cleavage

| Reagent | Solvent | Temperature | Products |

| HBr (conc.) | Acetic Acid | Reflux | 4-ethynyl-2-methylphenol, Bromoethane |

| HI (conc.) | Acetic Acid | Reflux | 4-ethynyl-2-methylphenol, Iodoethane |

It is important to note that while these are general conditions for aryl ether cleavage, the presence of the acid-sensitive ethynyl group might lead to competing side reactions under harsh acidic conditions.

Reactivity of the Methyl Group: Side-Chain Functionalization

The methyl group attached to the benzene ring of this compound is also amenable to a range of chemical transformations, collectively known as side-chain functionalization. These reactions allow for the introduction of new functional groups at the benzylic position, further expanding the synthetic utility of the molecule.

One of the most common reactions of the methyl group is free-radical halogenation. In the presence of a halogen (such as bromine, Br₂) and a radical initiator (like UV light or AIBN), the methyl group can be halogenated to afford a benzylic halide. This reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a halogen molecule to yield the product and a new halogen radical, which propagates the chain.

Reaction Scheme for the Free-Radical Bromination of the Methyl Group

Another significant transformation of the methyl group is its oxidation to a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid group. This reaction is robust and typically proceeds under vigorous conditions, such as heating in an alkaline solution of KMnO₄ followed by acidic workup.

Reaction Scheme for the Oxidation of the Methyl Group

Table 2: Examples of Side-Chain Functionalization Reactions

| Reaction | Reagents | Conditions | Product |

| Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | CCl₄, Reflux | 1-(Bromomethyl)-4-ethoxy-2-ethynylbenzene |

| Oxidation | KMnO₄, NaOH, H₂O then H₃O⁺ | Heat | 4-Ethoxy-2-ethynylbenzoic acid |

These reactions highlight the versatility of the methyl group as a handle for further molecular elaboration.

Reaction Kinetics and Mechanistic Pathways for this compound Transformations

The kinetics and mechanisms of reactions involving this compound are influenced by the electronic properties of its substituents. The ethoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic attack. Conversely, the ethynyl group is generally considered to be a deactivating group in electrophilic aromatic substitution. The interplay of these opposing effects, along with the directing influence of the methyl group, dictates the regioselectivity and rate of such reactions.

A key reaction of the ethynyl group is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the formation of carbon-carbon bonds. For this compound, a Sonogashira coupling with an aryl halide (e.g., iodobenzene) would yield a disubstituted alkyne.

The catalytic cycle of the Sonogashira coupling is well-established. It involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, affords the final coupled product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

The rate of the Sonogashira coupling is dependent on several factors, including the nature of the aryl halide, the catalyst system, the base, and the solvent. For a given aryl halide, the reaction rate is influenced by the electronic and steric properties of the alkyne. The electron-donating ethoxy group on the benzene ring of this compound would likely increase the electron density at the alkyne, potentially influencing the rate of the copper acetylide formation and the subsequent transmetalation step.

Table 3: Illustrative Kinetic Parameters for Sonogashira Coupling of a Substituted Arylacetylene

| Aryl Halide | Catalyst | Base | Solvent | Relative Rate |

| Iodobenzene | Pd(PPh₃)₄/CuI | Triethylamine (B128534) | THF | 1.0 |

| Bromobenzene | Pd(PPh₃)₄/CuI | Triethylamine | THF | 0.2 |

| 4-Iodonitrobenzene | Pd(PPh₃)₄/CuI | Triethylamine | THF | 1.5 |

Note: The data in this table is illustrative and represents typical trends observed in Sonogashira reactions. Actual rates for this compound would require experimental determination.

Derivatization and Analogue Synthesis of 4 Ethoxy 1 Ethynyl 2 Methylbenzene

Synthesis of Substituted Arylalkyne Analogues

The synthesis of substituted arylalkyne analogues of 4-ethoxy-1-ethynyl-2-methylbenzene is predominantly achieved through cross-coupling reactions, with the Sonogashira coupling being a particularly favored method. organic-chemistry.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The efficiency and versatility of the Sonogashira coupling make it a powerful tool for creating a diverse library of analogues.

The general scheme for the Sonogashira coupling to produce analogues of this compound would involve the reaction of an appropriately substituted aryl halide with the terminal alkyne. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. ijnc.ir For instance, studies have shown that palladium(II) acetate (B1210297) in the presence of a suitable ligand and a base like Dabco can effectively catalyze such couplings under aerobic conditions. nih.gov

| Aryl Halide Reactant | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Pd(OAc)2/CuI | Dabco | Not Specified | 4-Ethoxy-1-((4-nitrophenyl)ethynyl)-2-methylbenzene |

| 2-Bromo-4-iodo-quinoline | Pd(PPh3)4/CuI | Amine Base | Not Specified | 4-((4-Ethoxy-2-methylphenyl)ethynyl)-2-bromoquinoline |

| Aryl Bromide | Pd(OAc)2 | Not Specified | Not Specified | Substituted (4-ethoxy-2-methylphenyl)ethynyl)arene |

This table illustrates potential Sonogashira coupling reactions to generate analogues of this compound, based on established methodologies for similar compounds. libretexts.orgnih.gov

The synthesis of these analogues allows for the fine-tuning of the electronic and steric properties of the parent molecule. By introducing different substituents on the coupled aryl ring, researchers can systematically alter the characteristics of the resulting compound.

Development of Conjugates and Hybrid Molecules Incorporating the this compound Core

The reactive nature of the terminal alkyne in this compound makes it an ideal candidate for the development of conjugates and hybrid molecules. A prominent method for achieving this is through "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govresearchgate.net

Through CuAAC, the this compound core can be linked to various molecular entities, such as biomolecules (peptides, proteins, oligonucleotides), fluorescent dyes, or polymers. nih.gov For example, if a biomolecule is functionalized with an azide (B81097) group, it can be readily "clicked" onto the alkyne of this compound to form a stable triazole linkage. nih.gov This strategy is widely employed in drug discovery and development to create targeted drug delivery systems or diagnostic probes. rsc.orgresearchgate.net

| Molecule to be Conjugated (with Azide) | Reaction Type | Resulting Conjugate/Hybrid Molecule | Potential Application |

|---|---|---|---|

| Azide-functionalized Peptide | CuAAC | Peptide-triazole-4-ethoxy-2-methylbenzene | Targeted Drug Delivery |

| Azide-functionalized Fluorescent Dye | CuAAC | Dye-triazole-4-ethoxy-2-methylbenzene | Fluorescent Probe for Imaging |

| Azide-terminated Polymer | CuAAC | Polymer-triazole-4-ethoxy-2-methylbenzene | Functional Material Development |

This table provides hypothetical examples of how this compound can be used to create conjugates and hybrid molecules via click chemistry. nih.gov

The development of such conjugates can lead to novel materials with tailored properties. For instance, incorporating the this compound moiety into a polymer backbone can influence the resulting material's optical or electronic properties. researchgate.net

Structure-Reactivity Relationship Studies of this compound Derivatives

Understanding the structure-reactivity relationship of this compound derivatives is crucial for predicting their behavior in chemical reactions and for designing new molecules with desired functionalities. The electronic effects of the substituents on the benzene (B151609) ring play a significant role in modulating the reactivity of the ethynyl (B1212043) group. numberanalytics.comnumberanalytics.com

The ethoxy group at position 4 is an electron-donating group (EDG) due to resonance, which increases the electron density of the aromatic ring. libretexts.org The methyl group at position 2 is also a weak electron-donating group through an inductive effect. numberanalytics.com These electron-donating properties can influence the rate and outcome of reactions involving the aromatic ring, such as electrophilic aromatic substitution. masterorganicchemistry.com

| Substituent on Coupled Aryl Group | Electronic Effect | Predicted Effect on Alkyne Reactivity | Example Reaction Affected |

|---|---|---|---|

| Nitro (-NO2) | Strong Electron-Withdrawing | Increases electrophilicity | Nucleophilic addition to the alkyne |

| Methoxy (-OCH3) | Strong Electron-Donating | Increases nucleophilicity | Electrophilic addition to the alkyne |

| Halogen (-Cl, -Br) | Inductively Withdrawing, Resonance Donating | Complex, depends on reaction type | Sonogashira Coupling |

This table outlines the predicted influence of different substituents on the reactivity of the ethynyl group in derivatives of this compound. numberanalytics.comnumberanalytics.com

By systematically synthesizing a series of derivatives with varying electronic properties and studying their reaction kinetics, a quantitative understanding of the structure-reactivity relationship can be established. This knowledge is invaluable for the rational design of new molecules based on the this compound scaffold for specific applications in medicinal chemistry and materials science. ebi.ac.uk

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation of 4 Ethoxy 1 Ethynyl 2 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Ethoxy-1-ethynyl-2-methylbenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, ethoxy, methyl, and acetylenic protons. The aromatic protons on the substituted ring typically appear in the range of δ 6.5-7.5 ppm. Due to the substitution pattern (1,2,4-substitution), these protons would exhibit a specific splitting pattern (e.g., a combination of doublets and doublet of doublets). The ethoxy group gives rise to a quartet for the methylene (B1212753) (-OCH₂-) protons around δ 3.9-4.1 ppm and a triplet for the terminal methyl (-CH₃) protons around δ 1.3-1.5 ppm. The methyl group attached to the benzene (B151609) ring would appear as a singlet around δ 2.2-2.4 ppm. The acetylenic proton (C≡C-H) is particularly characteristic, resonating in a shielded region of δ 2.0-3.1 ppm due to the magnetic anisotropy of the triple bond. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The sp-hybridized carbons of the alkyne group are expected in the δ 65–100 ppm range, with the terminal carbon (≡C-H) appearing around 65-85 ppm and the internal, substituted carbon (≡C-Ar) appearing around 70-100 ppm. openochem.org The aromatic carbons will produce a set of signals between δ 110-160 ppm, with their specific shifts influenced by the attached ethoxy, methyl, and ethynyl (B1212043) groups. The carbons of the ethoxy group will appear at approximately δ 63-65 ppm (-OCH₂) and δ 14-16 ppm (-CH₃). The methyl group on the ring is expected around δ 20-22 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | 110 - 160 |

| Ethoxy (-OCH₂CH₃) | 3.9 - 4.1 (q) | 63 - 65 |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 (t) | 14 - 16 |

| Methyl (Ar-CH₃) | 2.2 - 2.4 (s) | 20 - 22 |

| Acetylenic (-C≡CH) | 2.0 - 3.1 (s) | 65 - 85 (≡CH) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectrum for this compound would be characterized by several key absorption bands.

A strong and narrow band corresponding to the acetylenic C-H stretch is expected in the region of 3260-3330 cm⁻¹. libretexts.org The carbon-carbon triple bond (C≡C) stretch gives a weak to medium intensity band in the 2100-2260 cm⁻¹ range. libretexts.org The presence of an aromatic ring is confirmed by aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. udel.edu

The ether linkage (Ar-O-CH₂) introduces strong characteristic bands. Aryl alkyl ethers typically show two prominent C-O stretching bands: an asymmetric C-O-C stretch between 1200-1275 cm⁻¹ and a symmetric stretch between 1020-1075 cm⁻¹. udel.edu The various C-H bending vibrations from the alkyl and aromatic groups will populate the fingerprint region below 1500 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Acetylenic C-H Stretch | 3260 - 3330 | Strong, Narrow |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

Raman spectroscopy would be particularly useful for observing the C≡C and symmetric aromatic ring stretching modes, which are often weak in the IR spectrum due to their low polarity.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For this compound (molecular weight: 160.22 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 160.

The fragmentation pathways are dictated by the stability of the resulting ions. Key fragmentation patterns for ethoxybenzene derivatives involve the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, or the loss of an ethyl radical (•C₂H₅). researchgate.net For this compound, this would lead to significant fragment ions.

Loss of ethene (M-28): A peak at m/z 132, corresponding to the [M - C₂H₄]⁺ ion (4-ethynyl-2-methylphenol radical cation).

Loss of an ethyl radical (M-29): A peak at m/z 131, corresponding to the [M - C₂H₅]⁺ ion.

Loss of a methyl radical (M-15): A peak at m/z 145 from the loss of the ring's methyl group.

Tropylium (B1234903) Ion: Aromatic compounds with a methyl substituent often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.comyoutube.com

The presence of the ethoxy group can also lead to a unique fragment at m/z 107. researchgate.net

Interactive Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

| m/z | Proposed Fragment |

|---|---|

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 132 | [M - C₂H₄]⁺ |

| 131 | [M - C₂H₅]⁺ |

| 107 | [C₇H₇O]⁺ |

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the substituted ethynylbenzene system. Aromatic compounds typically exhibit multiple absorption bands in the UV region arising from π→π* transitions.

For substituted benzenes, two primary absorption bands are often observed: the E2-band (from "ethylenic") around 200-220 nm and the B-band (from "benzenoid") around 250-280 nm. The presence of substituents like the ethoxy, methyl, and ethynyl groups, which can extend conjugation and act as auxochromes, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene. Triptycene derivatives containing ethynyl groups show absorption bands attributed to π–π* transitions around 260 nm and 295 nm. beilstein-journals.org Therefore, this compound would likely show significant absorption in the 250-300 nm range. The exact absorption maxima (λ_max) can be influenced by the solvent polarity. researchgate.net

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions. As of this writing, a specific crystal structure for this compound has not been reported in the publicly available literature.

If a suitable single crystal could be grown, X-ray diffraction analysis would confirm the planarity of the benzene ring and the linear geometry of the C-C≡C-H fragment. It would also precisely determine the conformation of the ethoxy group relative to the aromatic ring and reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as π-stacking or C-H···π interactions.

Computational Chemistry and Theoretical Studies on 4 Ethoxy 1 Ethynyl 2 Methylbenzene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of 4-Ethoxy-1-ethynyl-2-methylbenzene. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy. researchgate.net Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally intensive, approach. acs.org For this compound, these calculations would reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to be localized on the electron-rich ethoxybenzene ring, while the LUMO may have significant contributions from the ethynyl (B1212043) group's π* orbitals.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 1.8 D |

| Note: These are hypothetical values for illustrative purposes, based on typical results for similar molecules. |

Conformational Analysis and Energy Landscapes

The presence of the flexible ethoxy group necessitates a thorough conformational analysis to identify the most stable three-dimensional structures of this compound. pharmacy180.com The key dihedral angle is the C-C-O-C bond of the ethoxy group. Rotation around this bond leads to different conformers with varying energies.

Table 2: Relative Energies of this compound Conformers

| Conformer (Dihedral Angle C-C-O-C) | Relative Energy (kcal/mol) |

| 0° (syn-planar) | +2.5 |

| 90° (perpendicular) | +1.0 |

| 180° (anti-planar) | 0.0 (most stable) |

| Note: These are hypothetical values for illustrative purposes. |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. researchgate.net For example, the reactivity of the ethynyl group in reactions like hydrochlorination or cycloadditions can be investigated. acs.org By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate.

The structure and energy of the transition state are crucial for determining the reaction's activation energy and, consequently, its rate. rsc.org For electrophilic addition to the ethynyl group, for instance, a carbocation intermediate might be formed. acs.org DFT calculations can be used to locate the transition state structure and calculate its energy, providing insights into the reaction's feasibility and regioselectivity. nih.gov The influence of the ethoxy and methyl substituents on the stability of intermediates and transition states can also be quantified. youtube.com

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Type | Transition State | Activation Energy (kcal/mol) |

| Electrophilic Addition | [C10H11O...H]+ | 15 |

| Cycloaddition | Bicyclic transition state | 25 |

| Note: These are hypothetical values for illustrative purposes. |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like GIAO (Gauge-Including Atomic Orbital). wisc.edursc.orgresearchgate.net These calculations can help assign peaks in experimental spectra and can be particularly useful for complex aromatic substitution patterns. libretexts.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy. nist.gov These predicted IR spectra can be compared with experimental data to identify characteristic functional group vibrations, such as the C≡C stretch of the ethynyl group and the C-O stretch of the ethoxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net This can provide information about the electronic transitions within the molecule.

Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data

| Spectroscopy | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (Aryl H) | 6.8-7.3 ppm | 6.7-7.2 ppm |

| ¹³C NMR (Aryl C) | 115-160 ppm | 114-159 ppm |

| IR (C≡C stretch) | 2110 cm⁻¹ | 2105 cm⁻¹ |

| UV-Vis (λmax) | 280 nm | 282 nm |

| Note: These are hypothetical values for illustrative purposes. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in the condensed phase, such as in a liquid or in solution. nih.gov By using a force field to describe the interactions between atoms, MD simulations can model the movements of a large ensemble of molecules over time. rsc.org

These simulations can be used to study intermolecular interactions, such as π-π stacking between the aromatic rings of neighboring molecules. They can also be used to calculate properties like the diffusion coefficient and radial distribution functions, which describe the local structure of the liquid. Understanding these interactions is important for predicting the material properties of substances containing this molecule.

Table 5: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Value |

| Force Field | OPLS-AA |

| Temperature | 298 K |

| Simulation Time | 10 ns |

| Calculated Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s |

| Note: These are hypothetical values for illustrative purposes. |

Applications of 4 Ethoxy 1 Ethynyl 2 Methylbenzene As an Organic Building Block

Role in the Synthesis of Complex Organic Molecules

The primary role of 4-Ethoxy-1-ethynyl-2-methylbenzene in the synthesis of complex organic molecules lies in its function as a terminal alkyne in cross-coupling reactions. The Sonogashira coupling is a paramount example, providing a powerful method for the formation of C(sp²)–C(sp) bonds. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.

In this context, this compound serves as the alkyne component, introducing the substituted aryl-ethynyl moiety into a larger molecular framework. The reaction is known for its mild conditions, often proceeding at room temperature, which makes it suitable for the late-stage functionalization of complex intermediates in the synthesis of pharmaceuticals and natural products. The presence of the ethoxy and methyl groups can influence the reactivity of the alkyne and the properties of the final product. For instance, these electron-donating groups can modulate the electronic characteristics of the resulting conjugated system, which is a key consideration in the design of molecules with specific biological activities or material properties.

The versatility of the Sonogashira reaction has allowed for its use in the synthesis of a wide array of complex molecules, including treatments for psoriasis (tazarotene) and nicotinic receptor agonists (Altinicline). By employing building blocks like this compound, synthetic chemists can construct intricate molecular architectures with high precision.

Table 1: Key Reactions Involving this compound for Complex Molecule Synthesis

| Reaction Type | Description | Role of this compound | Catalyst System (Typical) | Significance |

|---|---|---|---|---|

| Sonogashira Coupling | Cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Provides the terminal alkyne functionality (the C(sp)-H bond). | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI). | Forms C(sp²)-C(sp) bonds under mild conditions, essential for building conjugated systems in pharmaceuticals and natural products. |

| Alkyne Homocoupling (Glaser-Eglinton) | The oxidative coupling of two terminal alkynes to form a symmetric diyne. | Acts as the monomeric alkyne unit. | Copper salts (e.g., Cu(OAc)₂) in the presence of an amine base. | Creates symmetrical 1,3-diyne structures, which are important substructures in various natural products and functional materials. |

Integration into Polymeric Materials and Functional Macromolecules

The structure of this compound makes it an ideal monomer for the synthesis of conjugated polymers, particularly poly(phenylene ethynylene)s (PPEs). PPEs are a class of polymers featuring alternating aromatic (phenylene) and alkyne (ethynylene) units in their backbone, leading to extended π-conjugation. This conjugation imparts them with interesting electronic and photophysical properties.

The polymerization can be achieved through various methods, including palladium-catalyzed Sonogashira polycondensation, where a dihaloaromatic monomer is reacted with a diethynyl aromatic monomer. Alternatively, this compound can be coupled with a diiodinated version of itself or another substituted diiodobenzene. The side chains—in this case, ethoxy and methyl groups—play a crucial role. They enhance the solubility of the resulting rigid-rod polymers, making them processable from solution for device fabrication. Furthermore, the size and nature of these side groups influence the polymer's solid-state packing, which

Conclusion and Future Research Directions

Summary of Current Research Gaps for 4-Ethoxy-1-ethynyl-2-methylbenzene

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While its basic chemical identifiers are known, there is a notable absence of dedicated studies on its synthesis, reactivity, and potential applications. This void in the current body of knowledge presents a compelling opportunity for original research. Key areas that remain unexplored include:

Optimized Synthesis: Although general methods for the synthesis of substituted alkynes exist, a systematic study to determine the most efficient and scalable synthetic route to this compound has not been reported.

Physicochemical Properties: Detailed experimental data on its photophysical, electronic, and thermal properties are unavailable. Such information is crucial for predicting its behavior in various applications.

Reactivity Profile: A thorough investigation of the reactivity of its ethynyl (B1212043) group in various organic transformations is lacking. Understanding its participation in reactions like cycloadditions, coupling reactions, and polymerizations is essential.

Biological Activity: There have been no reported studies on the biological or pharmacological activity of this compound, leaving its potential in medicinal chemistry completely unexplored.

Emerging Synthetic Strategies and Reaction Pathways

The synthesis of this compound can be approached through established methodologies for the formation of terminal alkynes on aromatic rings. The Sonogashira coupling reaction stands out as a primary candidate for its synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is a powerful tool for creating carbon-carbon bonds. wikipedia.orglibretexts.org A plausible synthetic route would involve the coupling of a suitable halo-substituted precursor, such as 4-ethoxy-1-iodo-2-methylbenzene (B1446271), with a protected acetylene (B1199291) equivalent, followed by deprotection.

Another promising approach is the Corey-Fuchs reaction, which allows for the conversion of an aldehyde to a terminal alkyne. researchgate.net This two-step process involves the formation of a dibromo-olefin from an aldehyde, followed by treatment with a strong base to yield the alkyne. researchgate.net The starting material for this route would be 4-ethoxy-2-methylbenzaldehyde.

Once synthesized, the terminal alkyne functionality of this compound opens up a plethora of reaction pathways. These include:

Click Chemistry: The ethynyl group can readily participate in copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to form triazoles, which are valuable scaffolds in medicinal chemistry and materials science.

Coupling Reactions: Further Sonogashira or other cross-coupling reactions can be employed to extend the conjugated system, leading to the formation of larger, more complex molecules.

Hydration: The alkyne can undergo hydration to form the corresponding methyl ketone, providing a route to a different class of derivatives. libretexts.org

Polymerization: The ethynyl group can serve as a monomer in polymerization reactions, potentially leading to novel conjugated polymers with interesting electronic and optical properties.

Potential for Novel Derivatizations and Material Applications

The strategic placement of the ethoxy, methyl, and ethynyl groups on the benzene (B151609) ring provides a versatile platform for the design of novel derivatives and materials. The electron-donating nature of the ethoxy and methyl groups can influence the electronic properties of the molecule and any materials derived from it.

Novel Derivatizations:

The reactivity of the ethynyl group allows for a wide range of derivatizations. For instance, deprotonation of the terminal alkyne with a strong base would generate a nucleophilic acetylide, which can then react with various electrophiles to introduce new functional groups. libretexts.orgyoutube.com This could lead to the synthesis of a library of compounds with tailored properties.

Material Applications:

The potential of this compound in materials science is particularly intriguing. Ethynyl-linked organic frameworks are a class of materials that have shown promise in various applications. nih.gov The incorporation of this compound into such frameworks could lead to materials with unique properties, such as:

Conjugated Polymers: Polymerization of this compound could yield polymers with extended π-conjugation, which are often semiconducting and have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interdisciplinary Research Opportunities Involving this compound

The unique structural features of this compound create opportunities for collaborative research across different scientific fields.

Chemistry and Materials Science: The synthesis of this compound and its subsequent polymerization or incorporation into frameworks like COFs would be a collaborative effort between synthetic organic chemists and materials scientists. nih.gov The characterization of the resulting materials' electronic and optical properties would require expertise in physical chemistry and materials characterization techniques.

Chemistry and Biology/Medicine: The exploration of the biological activity of this compound and its derivatives could lead to collaborations with biochemists and pharmacologists. youtube.com Its potential as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands, warrants investigation.

Chemistry and Physics: The study of the photophysical properties of molecules and materials derived from this compound would benefit from the expertise of physicists. Understanding phenomena such as fluorescence, phosphorescence, and charge transport is crucial for the development of optoelectronic devices.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Ethoxy-1-ethynyl-2-methylbenzene, and how are impurities minimized?

Methodological Answer:

The compound is typically synthesized via Sonogashira coupling or alkynylation reactions. For example, a modified procedure involves reacting a cesium salt of a substituted benzoate with an ethynylbenzene derivative (e.g., PhEBX) under inert conditions. Key steps include:

- Degassing solvents (e.g., CH₂Cl₂) to prevent oxidation of the ethynyl group.

- Using cesium carbonate as a base to enhance nucleophilic substitution.

- Column chromatography (e.g., SiO₂ with pentane/EtOAc gradients) to isolate the product and remove byproducts like 1,4-diphenylbutadiyne .

- Purity assessment via GC-MS or HPLC to ensure <5% impurities.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirm the presence of the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and ethynyl proton (sharp singlet at δ ~2.8–3.2 ppm).

- IR Spectroscopy : Identify the ethynyl C≡C stretch (~2100–2260 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₁₁H₁₂O: calculated 160.0888) .

Advanced: How can reaction conditions be optimized to improve yields in ethynyl group incorporation?

Methodological Answer:

Optimization strategies include:

- Photocatalysis : Using 4CzIPN as a catalyst under blue light to enhance radical-mediated alkynylation, achieving ~55–61% yield compared to thermal methods (~40%) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions.

- Temperature Control : Lower temperatures (0–5°C) suppress polymerization of the ethynyl group.

Advanced: What computational methods are used to predict the reactivity of the ethynyl group in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ethynyl group’s LUMO energy indicates susceptibility to Pd-catalyzed coupling .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to identify optimal dielectric environments .

Advanced: How can contradictory data on reaction yields or byproduct formation be resolved?

Methodological Answer:

- Systematic Reproducibility Checks : Vary parameters (catalyst loading, solvent purity) to identify uncontrolled variables.

- Byproduct Analysis : Use LC-MS/MS to trace impurities (e.g., diynes) and adjust stoichiometry of PhEBX to minimize their formation .

- Collaborative Validation : Cross-lab comparisons using standardized protocols (e.g., degassing methods) to isolate procedural discrepancies .

Basic: What are the stability considerations for this compound under ambient storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the ethynyl group.

- Oxygen Exclusion : Use argon/vacuum sealing to inhibit oxidation, confirmed via TGA stability assays .

- Moisture Control : Keep in desiccators with silica gel to avoid hydrolysis of the ethoxy group.

Advanced: How can the compound’s potential in materials science (e.g., liquid crystals) be evaluated?

Methodological Answer:

- Mesomorphic Property Testing : Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to assess phase transitions (nematic/smectic).

- Conjugation Studies : Attach fluorophores via click chemistry to evaluate energy transfer efficiency for OLED applications .

Basic: What strategies separate structural isomers (e.g., ortho vs. para substitution) during synthesis?

Methodological Answer:

- Chromatographic Resolution : Employ reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water).

- Crystallization : Leverage solubility differences in hexane/EtOAc mixtures to isolate the desired isomer .

Advanced: How is the compound’s enzyme inhibition potential assessed in biological studies?

Methodological Answer:

- In Vitro Assays : Use fluorescence-based assays (e.g., NADPH depletion in cytochrome P450) to measure IC₅₀ values.

- Docking Simulations : AutoDock Vina predicts binding affinity to target proteins (e.g., kinases), validated via SPR (surface plasmon resonance) .

Advanced: What are the challenges in scaling up synthesis from milligram to gram scale?

Methodological Answer:

- Heat Management : Use flow reactors to dissipate exothermicity in alkynylation steps.

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce costs and metal leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.